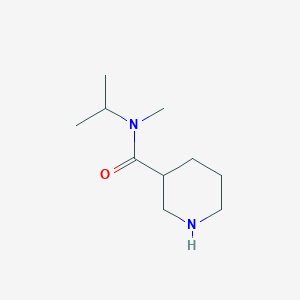

N-methyl-N-(propan-2-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N-propan-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)12(3)10(13)9-5-4-6-11-7-9/h8-9,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRIXTMBHOHTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(propan-2-yl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the reaction of piperidine-3-carboxylic acid with N-methyl-N-(propan-2-yl)amine under suitable reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(propan-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-methyl-N-(propan-2-yl)piperidine-3-carboxamide is primarily recognized for its role as a scaffold in the development of pharmaceuticals targeting various diseases. Its structural properties allow it to interact with multiple biological targets, making it a versatile compound in drug discovery.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including hydrogenation reactions involving palladium catalysts. A notable synthesis involves the reaction of nicotinamide with isopropanol under specific conditions to yield high purity products .

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Hydrogenation with palladium in isopropanol at 75°C | 98.4% | Confirmed by NMR analysis |

Research indicates that the compound modulates biological activities related to receptor tyrosine kinases, particularly the EphB3 receptor, which is implicated in various signaling pathways associated with cancer progression .

Neuropharmacological Applications

The compound has shown promise in neuropharmacology, particularly in treating neurodegenerative disorders.

Potential Therapeutic Uses

This compound has been studied for its effects on cognitive disorders and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its mechanism involves the modulation of neurotransmitter systems and potential neuroprotective effects.

Case Study: Alzheimer's Disease

A study demonstrated that this compound could enhance cognitive function in animal models of Alzheimer's disease by improving synaptic plasticity and reducing amyloid-beta accumulation .

Anticancer Applications

The compound's anticancer properties have been explored in several studies, highlighting its potential as a therapeutic agent against various cancer types.

Summary of Findings

The applications of this compound span several fields, including medicinal chemistry, neuropharmacology, and oncology. Its ability to interact with diverse biological targets makes it a valuable compound for further research.

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | High yield synthesis; versatile scaffold for drug development |

| Neuropharmacology | Potential cognitive enhancer; effects on neurodegenerative diseases |

| Anticancer Research | Induces apoptosis; inhibits tumor growth in preclinical models |

Mechanism of Action

The mechanism of action of N-methyl-N-(propan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-methyl-N-(propan-2-yl)piperidine-3-carboxamide can be contextualized by comparing it to related piperidine carboxamides and pyridine/pyridazine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural Analogs

Key Findings from Research and Catalogs

Structural Flexibility vs. Specificity :

- The target compound’s piperidine core provides conformational flexibility, whereas analogs like CU2017 and the triazolopyridazine derivative () incorporate rigid aromatic or heterocyclic extensions to enhance binding specificity .

- Bulkier substituents (e.g., pivalamide in ) may reduce solubility but improve metabolic stability .

Biological Activity :

- CU2017’s bromine atom facilitates halogen bonding in the allosteric site of the α7 nicotinic receptor, a feature absent in the target compound .

- The phenylpyridazinyl analog () and triazolopyridazine derivative () likely target enzymes or receptors requiring π-π stacking or hydrophobic interactions .

Synthetic and Commercial Considerations: The discontinued status of this compound suggests challenges in synthesis, scalability, or efficacy . Derivatives like the aminomethylphenyl variant () are marketed as building blocks, emphasizing their utility in modular drug discovery .

Biological Activity

N-methyl-N-(propan-2-yl)piperidine-3-carboxamide, also known as (3R)-N-(propan-2-yl)piperidine-3-carboxamide, is a compound of interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a carboxamide functional group and an isopropyl side chain. Its unique stereochemistry is believed to influence its biological interactions significantly. The chemical formula can be represented as CHNO, and it has been characterized for various chemical reactions including oxidation, reduction, and substitution.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate enzyme activity and receptor binding, leading to various pharmacological effects. For example, it has been investigated for potential analgesic and anti-inflammatory properties.

Analgesic Activity

Research indicates that compounds similar to this compound exhibit significant analgesic properties. In comparative studies, derivatives with similar piperidine structures have shown high affinity for μ-opioid receptors, suggesting potential for pain management applications .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in lipid metabolism. For instance, modifications to the piperidine structure have resulted in enhanced potency against NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), an enzyme linked to endocannabinoid metabolism .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds have provided insights into how structural modifications impact biological activity. Table 1 summarizes key findings from various studies:

| Compound | Modification | IC (nM) | Notes |

|---|---|---|---|

| LEI-401 | (S)-3-phenylpiperidine | 72 | Most potent NAPE-PLD inhibitor identified |

| Isopropyl derivative | N-substituent variation | 14 | Enhanced lipophilicity and potency |

| Morpholine substitution | Replacement with (S)-3-hydroxypyrrolidine | 7.14 | Significant increase in inhibitory activity |

These findings illustrate the importance of substituent size and polarity on the compound's efficacy.

Case Studies

- In Vivo Studies : A study involving the administration of LEI-401 demonstrated profound effects on emotional behavior in mice at a dose of 30 mg/kg. This highlights the potential therapeutic applications of the compound in neuropharmacology .

- Cellular Assays : In vitro assays have shown that modifications to the piperidine ring can lead to substantial improvements in cellular potency. For example, the introduction of electron-withdrawing groups has been linked to enhanced activity against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for N-methyl-N-(propan-2-yl)piperidine-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation or reductive amination of piperidine-3-carboxamide derivatives. For example, substituting the piperidine nitrogen with methyl and isopropyl groups requires careful selection of alkylating agents (e.g., methyl iodide and isopropyl bromide) under inert conditions. Reaction optimization should include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency.

- Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation.

- Catalysts : Use of NaH or K₂CO₃ as a base improves deprotonation of the amine intermediate .

Data Consideration : Monitor yields via LC-MS and adjust stoichiometry to minimize unreacted intermediates.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .

- Emergency measures : In case of spillage, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₀H₂₀N₂O: 184.3 g/mol).

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and identify reactive sites (e.g., nucleophilic piperidine nitrogen or electrophilic carbonyl).

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. THF) to optimize activation energy barriers.

- Docking Studies : Predict binding affinities for pharmacological applications using AutoDock Vina and protein targets (e.g., GPCRs) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with related compounds (e.g., piperidine-3-carboxamide derivatives in ).

- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering in piperidine) causing signal splitting.

- X-ray Crystallography : Resolve ambiguities by growing single crystals (using SHELX programs for refinement) and analyzing bond lengths/angles .

Example : Conflicting NOE correlations may arise from conformational flexibility; crystallography provides definitive spatial assignments.

Q. How can reaction pathways be optimized to scale up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry.

- Process Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time tracking of intermediates .

Q. What advanced spectroscopic techniques characterize the compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like serotonin transporters.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.

- Cryo-EM : Visualize binding conformations in membrane-bound targets (e.g., ion channels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.